molecular formula C13H8F2N2 B180830 2-(2,6-difluorophenyl)-1H-benzimidazole CAS No. 164593-05-9

2-(2,6-difluorophenyl)-1H-benzimidazole

Katalognummer B180830
CAS-Nummer: 164593-05-9
Molekulargewicht: 230.21 g/mol
InChI-Schlüssel: OCCRJKJLZKRVPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,6-Difluorophenyl)-1H-benzimidazole, or DFB, is a heterocyclic compound with a broad range of applications in scientific research. It is a key intermediate in the synthesis of several pharmaceuticals and other organic compounds, and is used as a starting material in the synthesis of a range of heterocyclic compounds. DFB has a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anti-cancer activities. The compound has also been used in the synthesis of a variety of organic compounds, such as polymers and dyes.

Wissenschaftliche Forschungsanwendungen

1. Anti-HIV Activity

  • 2-(2,6-difluorophenyl)-1H-benzimidazole has been studied for its potential anti-HIV activity. Research indicates that it shares chemical similarities with 1-aryl-1H,3H-thiazolo[3,4-a]benzimidazoles, a class of HIV-1 NNRTIs (non-nucleoside reverse transcriptase inhibitors). However, its potency was found to be less than its thiazolo counterpart (Rao et al., 2002).

2. Inhibition of Enterovirus Replication

  • A novel selective inhibitor of several enteroviruses, TBZE-029, structurally related to 2-(2,6-difluorophenyl)-1H-benzimidazole, has been shown to inhibit viral RNA replication, targeting the nonstructural protein 2C in enteroviruses (De Palma et al., 2008).

3. Development of New HIV-1 RT Inhibitors

  • Studies have used this compound as a lead structure for designing more potent inhibitors against both wild-type and variant HIV-1 reverse transcriptases. This has led to the development of a series of 1,2-substituted benzimidazoles with promising anti-HIV activity (Roth et al., 1997).

4. Anti-Tumor Effects

  • Research has investigated the antitumor effects of 2-(2,6-difluorophenyl)-1H-benzimidazole on human promyelocytic leukemia cells, showing its potential to induce apoptosis in multidrug-resistant cancer cells (Grimaudo et al., 1998).

5. Studies on Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors

  • Extensive research has been conducted on 1H,3H-thiazolo[3,4-a]benzimidazole derivatives as non-nucleoside HIV-1 reverse transcriptase inhibitors, with 2-(2,6-difluorophenyl)-1H-benzimidazole being a key lead compound. These studies have contributed significantly to understanding the structure-activity relationships in developing effective HIV-1 RT inhibitors (Chimirri et al., 1999).

6. Potential Nonlinear Optical (NLO) Materials

  • Some derivatives of benzimidazole, including structures similar to 2-(2,6-difluorophenyl)-1H-benzimidazole, have been identified as potential candidates for nonlinear optical materials due to their significant hyperpolarizability values and microscopic NLO behavior (Manikandan et al., 2019).

Eigenschaften

IUPAC Name

2-(2,6-difluorophenyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N2/c14-8-4-3-5-9(15)12(8)13-16-10-6-1-2-7-11(10)17-13/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCRJKJLZKRVPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364714
Record name 2-(2,6-difluorophenyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-difluorophenyl)-1H-benzimidazole

CAS RN

164593-05-9
Record name 2-(2,6-difluorophenyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-difluorophenyl)-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-(2,6-difluorophenyl)-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
2-(2,6-difluorophenyl)-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
2-(2,6-difluorophenyl)-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
2-(2,6-difluorophenyl)-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
2-(2,6-difluorophenyl)-1H-benzimidazole

Q & A

Q1: How does the structure of the 2-(2,6-difluorophenyl)-1H-benzimidazole ligand influence the catalytic activity of its corresponding nickel(II) complex in norbornene polymerization?

A1: The research paper highlights that using non-chelated, monodentate benzimidazole ligands, like 2-(2,6-difluorophenyl)-1H-benzimidazole, in nickel(II) complexes leads to remarkably high catalytic activity for the vinyl polymerization of norbornene []. This high activity is attributed to the non-chelating nature of the ligand, which allows for easier access of the norbornene monomer to the nickel center during the polymerization process. The study demonstrated this by comparing the activity of a complex containing 2-(2,6-difluorophenyl)-1H-benzimidazole (complex 1) to a simpler benzimidazole complex (complex 3). Both complexes exhibited comparably high activities, confirming the importance of the non-chelating design. Furthermore, the study found that using toluene as a solvent significantly inhibited catalytic activity. While the exact reason wasn't pinpointed, it suggests that solvent interactions play a crucial role in the polymerization mechanism, potentially influencing monomer coordination or the stability of catalytic intermediates.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.